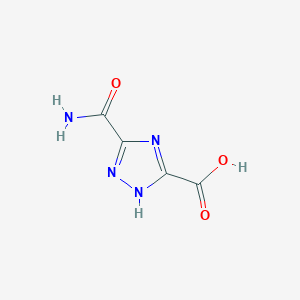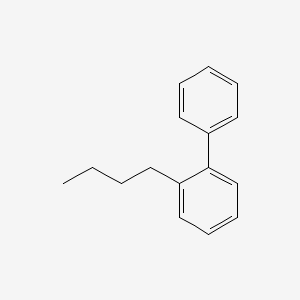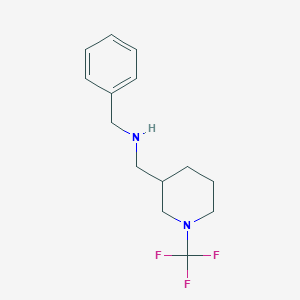
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(trifluoromethyl)piperidine.
Benzylation: The piperidine derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanone, while reduction may produce N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanol.
Applications De Recherche Scientifique
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a tool in biochemical research.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzyl group may facilitate binding to hydrophobic pockets in proteins, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl and benzyl groups but lacks the piperidine ring.
1-Benzyl-3-(trifluoromethyl)piperidin-4-amine: Similar in structure but with a different substitution pattern on the piperidine ring.
Uniqueness
N-benzyl-1-(1-(trifluoromethyl)piperidin-3-yl)methanamine is unique due to the specific positioning of the trifluoromethyl and benzyl groups on the piperidine ring. This unique arrangement can result in distinct biological and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H19F3N2 |
|---|---|
Poids moléculaire |
272.31 g/mol |
Nom IUPAC |
N-benzyl-1-[1-(trifluoromethyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19-8-4-7-13(11-19)10-18-9-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2 |
Clé InChI |
HMSJBKXFLFXDHL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(F)(F)F)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


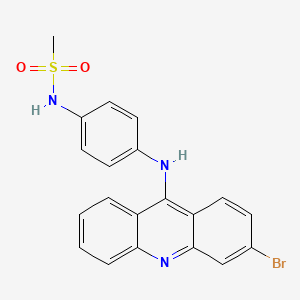

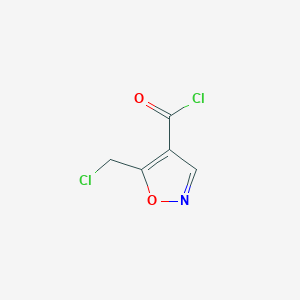

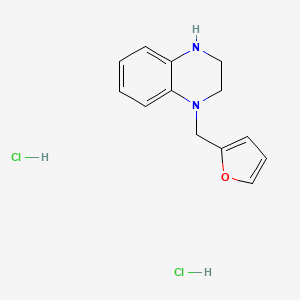

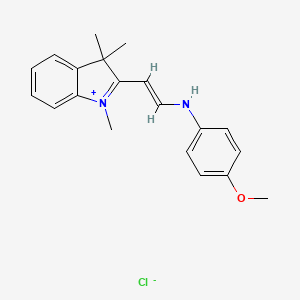
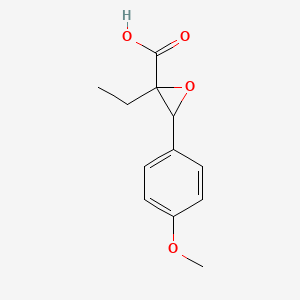
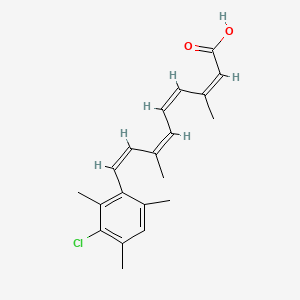
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
